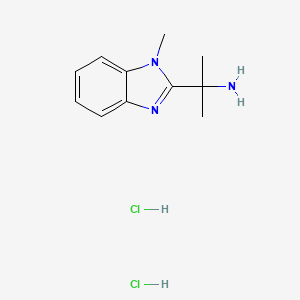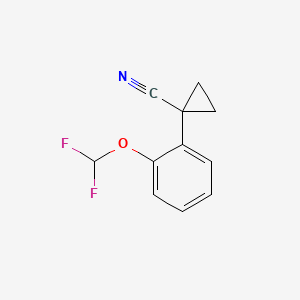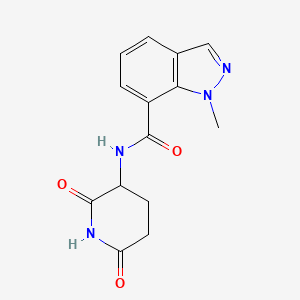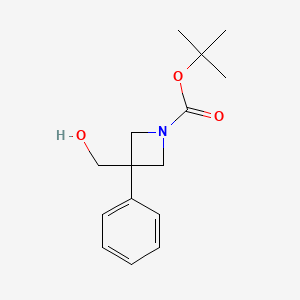
Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate is a synthetic compound known for its antioxidant properties. It is widely used in various industries, including food, pharmaceuticals, and cosmetics, to prevent oxidative deterioration of products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate typically involves the reaction of 4-hydroxy-2,3,6-trimethylphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and degradation.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Industry: It is used in the production of polymers, cosmetics, and food products to enhance shelf life and stability.
Wirkmechanismus
The antioxidant properties of tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate are attributed to its ability to stabilize free radicals. The phenolic hydroxyl group donates a hydrogen atom to free radicals, neutralizing them and preventing further oxidative reactions. This mechanism involves the formation of a stable phenoxyl radical, which does not readily participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated Hydroxyanisole (BHA): Similar in structure and function, BHA is also used as an antioxidant in food and cosmetics.
Butylated Hydroxytoluene (BHT): Another antioxidant with similar applications, BHT is widely used in food preservation and pharmaceuticals.
Uniqueness
Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate is unique due to its specific structural features, which provide enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to prevent amyloid beta peptide aggregation also sets it apart in medical research applications .
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
tert-butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-8-7-11(16)9(2)10(3)12(8)15-13(17)18-14(4,5)6/h7,16H,1-6H3,(H,15,17) |
InChI-Schlüssel |
JEVIOGKIJOREOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1NC(=O)OC(C)(C)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)

![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553893.png)



![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B13553918.png)
![1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one](/img/structure/B13553919.png)
![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride](/img/structure/B13553924.png)

